molecular formula C7H12N2OS B14802838 hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one

hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one

Katalognummer: B14802838
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: MFNFYJKGOWCOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a heterocyclic compound that features a unique fusion of pyrazine and thiazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile . This domino cyclization reaction yields the desired compound in satisfactory yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H12N2OS

Molekulargewicht

172.25 g/mol

IUPAC-Name

3,4,6,7,8,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-9-one

InChI

InChI=1S/C7H12N2OS/c10-7-6-5-11-4-3-9(6)2-1-8-7/h6H,1-5H2,(H,8,10)

InChI-Schlüssel

MFNFYJKGOWCOPA-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCSCC2C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.